5-Bromo-3,6-dihydro-2H-pyran-3-ol
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Overview
Description
5-Bromo-3,6-dihydro-2H-pyran-3-ol is an organic compound that belongs to the class of dihydropyrans It is characterized by the presence of a bromine atom at the 5th position and a hydroxyl group at the 3rd position on the dihydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,6-dihydro-2H-pyran-3-ol typically involves the bromination of 3,6-dihydro-2H-pyran-3-ol. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3,6-dihydro-2H-pyran-3-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted dihydropyran derivatives.
Oxidation: Formation of 5-bromo-3,6-dihydro-2H-pyran-3-one.
Reduction: Formation of 3,6-dihydro-2H-pyran-3-ol.
Scientific Research Applications
5-Bromo-3,6-dihydro-2H-pyran-3-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of agrochemicals, pharmaceuticals, and dyes.
Mechanism of Action
The mechanism of action of 5-Bromo-3,6-dihydro-2H-pyran-3-ol involves its interaction with various molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can participate in hydrogen bonding, halogen bonding, and other non-covalent interactions, influencing its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,6-dihydro-2H-pyran: Similar structure but with the bromine atom at the 4th position.
3-Bromo-5,6-dihydro-2H-pyran-2-one: Contains a carbonyl group instead of a hydroxyl group.
Uniqueness
5-Bromo-3,6-dihydro-2H-pyran-3-ol is unique due to the specific positioning of the bromine atom and hydroxyl group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for targeted applications in synthesis and research.
Properties
IUPAC Name |
5-bromo-3,6-dihydro-2H-pyran-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c6-4-1-5(7)3-8-2-4/h1,5,7H,2-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPUDSAWBMEFFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=C(CO1)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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